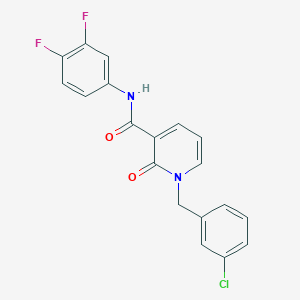

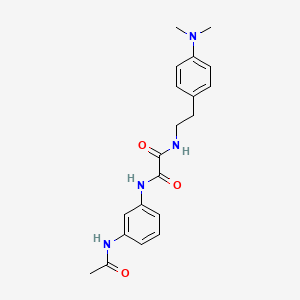

N1-(3-acetamidophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-acetamidophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide, also known as ADOX, is a chemical compound that has been widely used in scientific research. ADOX is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme that plays a crucial role in the metabolism of S-adenosylmethionine (SAM), a major methyl donor in the body. Inhibition of SAHH by ADOX leads to the accumulation of SAH, which in turn inhibits SAM-dependent methyltransferases. ADOX has been used as a tool compound to investigate the role of SAHH in various biological processes, including epigenetic regulation, cancer, and viral infections.

Scientific Research Applications

- Antiviral Activity : Coumarin derivatives, including this compound, have demonstrated antiviral properties . Researchers investigate their potential as antiviral agents against specific viruses.

- Anticancer Potential : Coumarins exhibit anticancer activity . This compound could be explored for its effects on cancer cell lines and tumor growth inhibition.

- Fluorescent Dyes : Coumarin derivatives are used as fluorescent dyes in biomedical imaging . Their unique optical properties make them valuable for visualizing cellular structures and processes.

- Optical Brighteners : Coumarins serve as optical brighteners in textiles and paper . Researchers study their fluorescence enhancement properties.

- Photosensitizers : These compounds can act as photosensitizers in photodynamic therapy . Investigating their photophysical properties is crucial.

- Inhibition of Steroid 5α-Reductase : Coumarins may inhibit this enzyme . Understanding their mechanism of action could lead to novel therapeutic strategies.

- Drug Formulation Additives : Coumarin derivatives find applications as additives in pharmaceutical formulations . Researchers explore their compatibility with other drugs.

- One-Pot Synthesis : Researchers have developed one-pot synthesis methods for coumarin derivatives, including this compound . These methods streamline production and improve practicality.

- Specific Reactions : Techniques like von Pechmann condensation, Knoevenagel condensation, and Baylis-Hillman reaction have been employed . Each method has its advantages and limitations.

Medicinal Chemistry and Drug Development

Biomedical Imaging and Fluorescent Probes

Materials Science and Optoelectronics

Chemical Biology and Enzyme Inhibition

Pharmaceutical Additives and Formulations

Industrial Chemistry and Synthesis Methods

properties

IUPAC Name |

N'-(3-acetamidophenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c1-14(25)22-16-5-4-6-17(13-16)23-20(27)19(26)21-12-11-15-7-9-18(10-8-15)24(2)3/h4-10,13H,11-12H2,1-3H3,(H,21,26)(H,22,25)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDGTEGMVLYSPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-acetamidophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2744504.png)

![(E)-3-(3-(thiophen-2-yl)acryloyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2744505.png)

![4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline](/img/structure/B2744506.png)

![N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2744507.png)

![N-benzyl-N-ethyl-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2744510.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2744514.png)

![3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2744515.png)

![2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2744518.png)